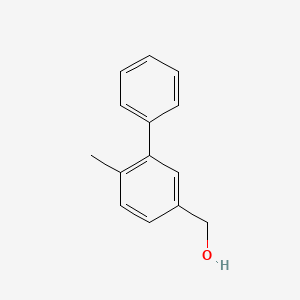
6-methylbiphenyl-3-methanol
概要
説明
6-methylbiphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of a methyl group at the 6th position and a methanol group at the 3rd position of the biphenyl structure gives this compound its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbiphenyl-3-methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Methylation: The biphenyl compound is then methylated at the 6th position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
6-methylbiphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: (6-Methyl-biphenyl-3-yl)-carboxylic acid.
Reduction: (6-Methyl-biphenyl-3-yl)-methane.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biochemical pathways and interactions.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methylbiphenyl-3-methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Biphenyl-3-yl-methanol: Lacks the methyl group at the 6th position.
6-Methyl-biphenyl: Lacks the hydroxymethyl group at the 3rd position.
3-Methyl-biphenyl-3-yl-methanol: Methyl group at a different position.
Uniqueness
6-methylbiphenyl-3-methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its chemical reactivity and physical properties.
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(4-methyl-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChIキー |
ALEXWIAGYUJSFY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CO)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














